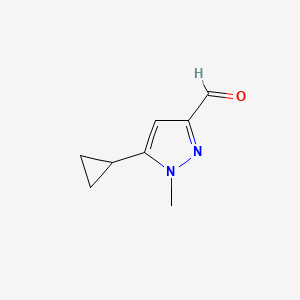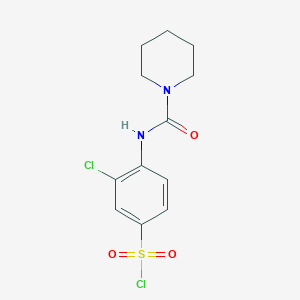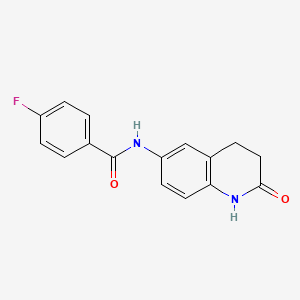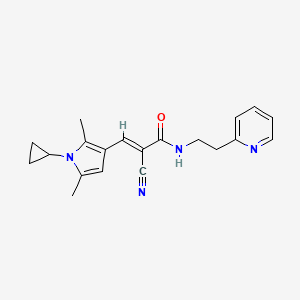![molecular formula C13H9N5 B2380335 7-氨基-6-苯基吡唑并[1,5-a]嘧啶-3-腈 CAS No. 320417-39-8](/img/structure/B2380335.png)
7-氨基-6-苯基吡唑并[1,5-a]嘧啶-3-腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Amino-6-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings. It has garnered interest due to its potential biological and pharmacological activities, making it a valuable subject of study in medicinal chemistry and related fields.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in antimicrobial and antiviral studies.
作用机制
Target of Action
The primary targets of 7-Amino-6-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
It has been suggested that the compound may have antimicrobial activity , indicating that it could interfere with bacterial growth and replication pathways.
Pharmacokinetics
The compound’s bioavailability, how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted, are all areas of active research .
Result of Action
Preliminary studies suggest that the compound may have antimicrobial activity , indicating that it could inhibit the growth of certain bacteria at the molecular and cellular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 7-Amino-6-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile. Factors such as temperature, pH, and the presence of other chemicals can affect how the compound interacts with its targets and how it is metabolized in the body .
生化分析
Biochemical Properties
As an analogue of purine, pyrazolo[1,5-a]pyrimidines have been found to exhibit diverse biological activities . The specific enzymes, proteins, and other biomolecules that 7-Amino-6-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile interacts with are yet to be identified.
Cellular Effects
Preliminary studies suggest that pyrazolo[1,5-a]pyrimidines may have cytotoxic activity against certain types of carcinoma cells
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The temporal effects of 7-Amino-6-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are yet to be thoroughly investigated. Current information suggests that it has a storage temperature of 28°C .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-6-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of appropriate aminoazoles with ethoxymethylenmalononitrile in the presence of a solvent like ethanol . The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and environmentally benign solvents to enhance yield and reduce waste. Deep eutectic solvents (DES) have been explored for their advantages in providing high yields and scalable processes .
化学反应分析
Types of Reactions
7-Amino-6-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can exhibit different biological activities depending on the nature of the substituents introduced .
相似化合物的比较
Similar Compounds
- 7-Hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
- Pyrazolo[3,4-d]pyrimidines
Uniqueness
7-Amino-6-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile stands out due to its specific substitution pattern, which imparts unique biological activities. Its phenyl group at the 6-position and amino group at the 7-position contribute to its distinct pharmacological profile compared to other pyrazolo[1,5-a]pyrimidine derivatives .
属性
IUPAC Name |
7-amino-6-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5/c14-6-10-7-17-18-12(15)11(8-16-13(10)18)9-4-2-1-3-5-9/h1-5,7-8H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTOYHTWFIZGCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C(=C(C=N3)C#N)N=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B2380253.png)
![1-(3-chloropropyl)-3-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methyl)-1,3-dihydro-2H-1,3-benzimidazol-2-one](/img/structure/B2380254.png)
![N-((3-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2380257.png)
![3-Amino-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2380259.png)
![7-Methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2380260.png)




![2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2380272.png)

![N-(benzo[d]thiazol-2-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2380274.png)

